molecular formula C20H26N4O2S2 B2675599 N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 393838-72-7

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2675599
CAS No.: 393838-72-7
M. Wt: 418.57
InChI Key: CMTUSJAIJRPBDY-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a bis-thiazole derivative featuring dual cyclohexanecarboxamide substituents. Its structure comprises two 1,3-thiazole rings interconnected via a 4,2'-linkage, with each thiazole bearing a cyclohexanecarboxamide group.

Properties

IUPAC Name

N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c25-17(13-7-3-1-4-8-13)23-19-21-15(11-27-19)16-12-28-20(22-16)24-18(26)14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTUSJAIJRPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazole ring and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is C21H26N6O2S2C_{21}H_{26}N_{6}O_{2}S_{2}, with a molecular weight of approximately 410.54 g/mol. The compound features two thiazole rings and a cyclohexanecarboxamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms often involve the disruption of bacterial cell walls or inhibition of essential metabolic processes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound D1E. coli18
Compound D2S. aureus20
Compound D3P. aeruginosa15

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. For instance, a study evaluated the anticancer activity of synthesized thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results showed that certain compounds exhibited cytotoxic effects by inducing apoptosis in cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound D6MCF75.0
Compound D7MCF73.5

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between thiazole derivatives and their biological targets. For example, docking simulations indicated that certain compounds bind effectively to enzymes involved in cancer cell proliferation and survival pathways .

Inhibition of Key Enzymes

Thiazole-containing compounds have been shown to inhibit key enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism. Inhibitors of this enzyme can have therapeutic implications for conditions like obesity and metabolic syndrome .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Molecular Sciences evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results highlighted several compounds with potent activity against resistant strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another significant study focused on the synthesis and biological evaluation of thiazole derivatives against various cancer cell lines. The findings indicated that specific modifications to the thiazole structure could enhance anticancer activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Key Substituents Structural Features Reference
N-[4-(2-Cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide Dual cyclohexanecarboxamide groups Lipophilic, hydrogen-bonding via amide groups; potential for conformational rigidity
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (Y042-5020) Pyridyl at thiazole-4-position Aromatic pyridine enhances π-π stacking and polar interactions; reduced lipophilicity vs. cyclohexane
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Coumarin at thiazole-4-position; acetamide Fluorescent coumarin moiety; acetamide offers smaller steric bulk vs. cyclohexane
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Phenolic and methoxy groups Polar substituents improve solubility; potential for antioxidant activity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl and morpholino groups Chlorine increases hydrophobicity; morpholine enhances solubility via tertiary amine

Key Observations :

  • Cyclohexane vs. Aromatic Groups : Cyclohexanecarboxamide derivatives exhibit higher lipophilicity compared to pyridyl or coumarin analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • acetamide or morpholine derivatives .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP) : Cyclohexanecarboxamide groups increase LogP compared to acetamide or pyridyl analogs, suggesting slower renal clearance but higher tissue distribution .
  • Solubility : Polar substituents (e.g., hydroxyl in 6a, morpholine in ) improve aqueous solubility, whereas the target compound’s dual cyclohexane groups may necessitate formulation optimization .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be broken down into several functional groups. The compound features thiazole rings and an amide linkage, which are critical for its biological activity. The structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where xx, yy, zz, ww, and vv represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Table 1: Basic Properties

PropertyValue
Molecular WeightApprox. 300 g/mol
SolubilitySoluble in DMSO
LogP2.5 (indicating moderate lipophilicity)

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown promise against a range of pathogens, including bacteria and fungi. The thiazole moiety is known to enhance the interaction with microbial enzymes.
  • Anticancer Properties : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. This compound was found to exhibit significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis via the caspase pathway .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL, comparable to standard antibiotics such as penicillin .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against S. aureusMicrobial Drug Resistance
Anti-inflammatoryModulates cytokine releaseInternational Journal of Inflammation

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